ブレオマイシンB4

概要

説明

ブレオマイシン B4 は、ブレオマイシンファミリーに属する、ストレプトマイセス・ベルチリリスという細菌から得られるグリコペプチド系抗生物質の一種です。 これらの化合物は、主に抗腫瘍活性で知られており、化学療法において、ホジキンリンパ腫、非ホジキンリンパ腫、精巣癌などの様々な癌の治療に広く用いられています .

2. 製法

合成経路と反応条件: ブレオマイシン B4 は、通常、ストレプトマイセス・ベルチリリスを用いた複雑な発酵プロセスによって合成されます。その製造は、栄養豊富な培地で細菌を培養し、その後、化合物を抽出および精製することを含みます。 温度、pH、栄養濃度などの発酵条件は、収量を最適化するために慎重に制御されます .

工業生産方法: ブレオマイシン B4 の工業生産は、同様の発酵技術に従いますが、規模が大きくなります。このプロセスでは、ストレプトマイセス・ベルチリリスが最適条件で培養される大型バイオリアクターが用いられます。 その後、化合物は溶媒抽出法を用いて抽出され、クロマトグラフィー技術によって精製されます .

科学的研究の応用

作用機序

ブレオマイシン B4 は、主に DNA 切断を介してその効果を発揮します。この化合物は DNA に結合し、金属イオンをキレートして、酸素と反応してスーパーオキシドとヒドロキシルラジカルを生成する擬似酵素を形成します。 これらのラジカルは、DNA に一本鎖および二本鎖切断を引き起こし、DNA 合成を阻害し、細胞死につながります . 主要な分子標的は DNA 鎖であり、関与する経路には酸化ストレスと DNA 損傷応答が含まれます .

生化学分析

Biochemical Properties

Bleomycin B4 interacts with several biomolecules to exert its effects. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . This interaction with DNA is crucial for its role in biochemical reactions, particularly those involved in cell division and growth .

Cellular Effects

Bleomycin B4 has significant effects on various types of cells and cellular processes. It can cause cell death, particularly in rapidly dividing cells such as cancer cells . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, it can lead to massive oxidative stress, alveolar epithelial cell death, and the proliferation of fibroblasts .

Molecular Mechanism

The molecular mechanism of action of Bleomycin B4 involves the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This DNA cleavage inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bleomycin B4 change over time. It can induce acute lung injury, followed by a chronic inflammatory phase with the development of fibrosis over subsequent weeks . It also shows a dose-dependent increase in inflammation and fibrosis .

Dosage Effects in Animal Models

In animal models, the effects of Bleomycin B4 vary with different dosages. High doses can lead to severe lung toxicity, characterized by inflammation, excessive proliferation of fibroblasts, and abnormal deposition of extracellular matrix proteins .

Metabolic Pathways

Bleomycin B4 is involved in several metabolic pathways. It triggers severe reactions in the lungs, leading to massive oxidative stress, alveolar epithelial cell death, the proliferation of fibroblasts, and finally the infiltration of immune cells .

Transport and Distribution

Bleomycin B4 is mainly distributed in the skin, lungs, kidneys, peritoneum, and lymphatics . It does not cross the blood-brain barrier . The drug is cell-cycle specific for G phase, M-phase, and S phase .

Subcellular Localization

Bleomycin B4 is localized in the nucleus of the infiltrating macrophages and type II epithelial cells, and less intensely in fibroblasts and hyperplastic alveolar/bronchiolar epithelial cells . This subcellular localization is crucial for its activity, as it allows the drug to interact directly with DNA and exert its effects .

準備方法

Synthetic Routes and Reaction Conditions: Bleomycin B4 is typically synthesized through a complex fermentation process involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to optimize yield .

Industrial Production Methods: Industrial production of bleomycin B4 follows similar fermentation techniques but on a larger scale. The process involves large bioreactors where Streptomyces verticillus is cultured under optimal conditions. The compound is then extracted using solvent extraction methods and purified through chromatography techniques .

化学反応の分析

反応の種類: ブレオマイシン B4 は、以下のようないくつかの化学反応を起こします。

酸化: ブレオマイシン B4 は、特に鉄などの金属イオンの存在下で、酸化反応を起こす可能性があります。

還元: この化合物は、還元反応にも関与する可能性がありますが、これらはそれほど一般的ではありません。

一般的な試薬と条件:

酸化: 金属イオン(例:鉄)、酸素、過酸化水素は一般的な試薬です。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物: ブレオマイシン B4 反応の主な生成物は、DNA との相互作用の結果として生じる、切断された DNA 断片です。 他の生成物は、特定の反応条件と使用される試薬によって異なります .

類似化合物との比較

ブレオマイシン B4 は、ブレオマイシン A2 やブレオマイシン B2 などの他の化合物を含むブレオマイシンファミリーの一部です。 これらの化合物と比較して、ブレオマイシン B4 は、DNA 結合親和性と切断活性を左右する独特の構造的特徴を持っています . 主な違いは、糖部分と金属結合ドメインにあり、それらの薬物動態と毒性プロファイルを影響を与えます .

類似化合物:

- ブレオマイシン A2

- ブレオマイシン B2

- タリソマイシン

- フレオマイシン

ブレオマイシン B4 は、特定の DNA 切断パターンと、他のいくつかのブレオマイシン類似体と比較して比較的低い毒性のために際立っています .

特性

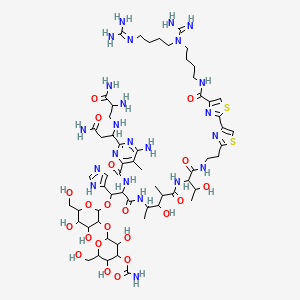

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOAIXTCFOKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H95N23O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9060-11-1 | |

| Record name | Bleomycin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine](/img/structure/B1618263.png)

![N-[6-[(2-bromo-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide](/img/structure/B1618268.png)

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxononyl)amino]-, ethyl sulfate](/img/structure/B1618269.png)